(7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol
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Overview
Description
(7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.5]decane core with multiple hydroxyl groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol typically involves multi-step organic reactions. One common approach is the catalytic transfer hydrogenation of biomass-derived precursors such as 5-hydroxymethylfurfural. This process uses tunable Zr-based bimetallic catalysts under specific conditions to achieve high selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing reaction conditions and catalysts to improve efficiency and scalability. The use of SBA-15 supported Zr-based catalysts has shown promise in achieving high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
(7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties. Its multiple hydroxyl groups make it a candidate for studying interactions with biological molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Research is ongoing to determine its efficacy in treating various diseases and conditions.
Industry
In the industrial sector, this compound is considered for its potential use in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of (7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in biological activity and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-hydroxymethylfurfural: A precursor in the synthesis of (7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol.
2,5-bis(hydroxymethyl)furan: Another compound derived from 5-hydroxymethylfurfural with similar structural features.
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure and multiple hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H16O5 |
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Molecular Weight |
216.23 g/mol |
IUPAC Name |
(7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol |
InChI |
InChI=1S/C10H16O5/c11-5-6-7(12)8(13)9(14)10(15-6)3-1-2-4-10/h1-2,6-9,11-14H,3-5H2/t6-,7-,8+,9+/m1/s1 |
InChI Key |
LDRDDMHUMLNCJG-HXFLIBJXSA-N |
Isomeric SMILES |
C1C=CCC12[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1C=CCC12C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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